molecular formula C6H3ClF3N B12985123 2-Chloro-3,5,6-trifluoroaniline

2-Chloro-3,5,6-trifluoroaniline

Cat. No.: B12985123
M. Wt: 181.54 g/mol
InChI Key: HZOKDAGPLYYMLX-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trifluoroaniline is an organic compound with the molecular formula C6H2ClF3NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,6-trifluoroaniline typically involves the halogenation of aniline derivatives. One common method is the reaction of 2,3,4,5,6-pentafluoroaniline with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of fluorine atoms with chlorine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,5,6-trifluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-trifluoroaniline is primarily based on its ability to interact with various molecular targets. The presence of electronegative fluorine atoms enhances its binding affinity to enzymes and receptors. This compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways. Additionally, its aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The chlorine atom increases its reactivity in nucleophilic substitution reactions, while the fluorine atoms enhance its stability and binding affinity to molecular targets .

Properties

IUPAC Name

2-chloro-3,5,6-trifluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKDAGPLYYMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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